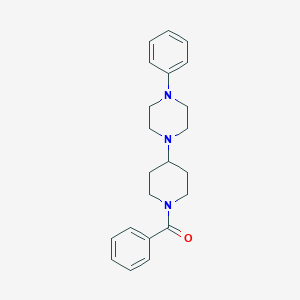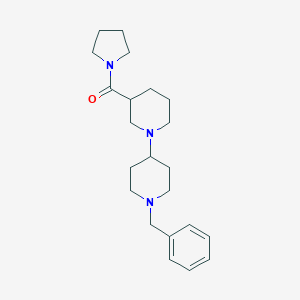
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol, also known as BMBP, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BMBP is a small molecule that has a unique structure and possesses several interesting properties that make it a promising candidate for scientific investigations.
Scientific Research Applications
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to have neuroprotective effects and can enhance the survival of neurons under stress conditions. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it can inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
In cancer research, 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has also been studied for its potential as a chemosensitizer, as it can enhance the sensitivity of cancer cells to chemotherapy drugs. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to have synergistic effects with various chemotherapy drugs, making it a promising candidate for combination therapy.
In drug discovery, 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been used as a scaffold for the development of new compounds with improved pharmacological properties. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has a unique structure that can be modified to create new compounds with specific properties. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been used as a starting point for the development of new compounds with potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the enhancement of cell survival under stress conditions. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been shown to have neuroprotective effects and can enhance the survival of neurons under stress conditions. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol can be easily synthesized in large quantities, making it a cost-effective compound for scientific research. However, 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol also has some limitations for lab experiments, including its limited bioavailability and potential toxicity at high concentrations. The toxicity of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol is still under investigation, and further studies are needed to determine its safety for human use.
Future Directions
2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has several potential future directions for scientific research, including the development of new compounds with improved pharmacological properties, the investigation of its safety and toxicity in humans, and the exploration of its potential applications in other fields of research. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has already shown promising results in neuroscience and cancer research, and further studies are needed to determine its potential in other areas of research, such as cardiovascular disease and infectious diseases.
Conclusion:
In conclusion, 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol is a promising compound for scientific research due to its unique structure and interesting properties. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its limited bioavailability and potential toxicity. Further studies are needed to determine the safety and potential applications of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol in various fields of research.
Synthesis Methods
The synthesis of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol is a multi-step process that involves the reaction of 4-bromophenol with piperidine and formaldehyde. The reaction proceeds via a Mannich-type reaction, resulting in the formation of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol. The synthesis of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol has been optimized to yield high purity and high yield of the compound. The purity of 2-(1,4'-Bipiperidin-1'-ylmethyl)-4-bromophenol is crucial for its application in scientific research, as any impurities can affect the results of experiments.
properties
Molecular Formula |
C17H25BrN2O |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H25BrN2O/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20/h4-5,12,16,21H,1-3,6-11,13H2 |
InChI Key |
OEHIVNCXYPJGEI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)